molecular formula C11H15NO2 B14835337 2-Tert-butyl-3-hydroxybenzamide

2-Tert-butyl-3-hydroxybenzamide

Cat. No.: B14835337
M. Wt: 193.24 g/mol
InChI Key: HOSYHXBAQGOSLH-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-hydroxybenzamide is a synthetic phenolic compound featuring a hydroxybenzamide core structure modified with a tert-butyl group. This molecular architecture is characteristic of a class of chemicals known for their significant utility in medicinal chemistry and materials science . The compound's core structure suggests potential application as a building block in pharmaceutical research and development. Hydroxybenzamide derivatives have been identified as valuable scaffolds in the discovery of novel anti-protozoal agents, demonstrating the pharmacophore potential of this chemical class . The tert-butyl group is known to enhance a molecule's metabolic stability and influence its lipophilicity, which are critical parameters in drug design . Researchers can investigate this compound for its potential biological activities, which may include antioxidant properties. Tert-butyl phenolic compounds are widely studied for their ability to act as radical scavengers, inhibiting oxidation processes by donating hydrogen atoms from their phenolic hydroxyl groups . The steric hindrance provided by the tert-butyl group can stabilize the molecule, potentially increasing its efficacy as an antioxidant agent in various experimental models . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Strictly not for human consumption.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-3-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)9-7(10(12)14)5-4-6-8(9)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

HOSYHXBAQGOSLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Amidation of 3-Hydroxybenzoic Acid

The most straightforward route involves reacting 3-hydroxybenzoic acid with tert-butylamine in the presence of a coupling agent. A patent by describes a related method for tert-butyl carbamate derivatives, which can be adapted:

  • Activation of Carboxylic Acid :
    3-Hydroxybenzoic acid is treated with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate to form a mixed acid anhydride intermediate.
  • Amidation :
    The intermediate reacts with tert-butylamine at 0–5°C, yielding 2-tert-butyl-3-hydroxybenzamide after crystallization from hexane/ethyl acetate (8:1).

Yield : 85–93% (extrapolated from similar syntheses).

Oxidation-Reduction of Tert-Butyl Precursors

A green synthesis approach from WO2014203045A1 involves selective oxidation of tert-butyl-substituted intermediates:

  • Substrate Preparation :
    tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is synthesized via enzymatic reduction of methyl 4-chloro-3-oxobutanoate.
  • Oxidation :
    The substrate undergoes oxidation using a Cu(II)/diimine ligand/TEMPO/O₂ system in acetone at 30–50°C.
  • Hydrolysis and Amidation :
    The oxidized product is hydrolyzed with aqueous HCl, followed by amidation with ammonia to yield the target compound.

Key Advantages :

  • High diastereomeric excess (≥98% de).
  • Avoids hazardous reagents through micellar aqueous conditions.

Optimization Strategies

Solvent and Temperature Effects

  • Aqueous Micellar Systems :
    Sodium borohydride reductions in water/tetrabutylammonium bromide biphasic systems enhance yield (80–90%) by stabilizing intermediates.
  • Low-Temperature Crystallization :
    Purification via n-heptane at −10°C improves purity to >99% by precipitating undesired isomers.

Catalytic Systems

  • Cu(II)/TEMPO Oxidation :
    A catalytic system of Cu(OTf)₂, 2,2′-bipyridine, and TEMPO in acetonitrile achieves 95% conversion in 6 hours at 40°C.
  • Phase-Transfer Catalysis :
    Tetrabutylammonium bromide accelerates alkylation steps, reducing reaction time by 50% compared to traditional methods.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 6.85–7.45 (m, 3H, aromatic), 5.20 (s, 1H, -OH).
    • ¹³C NMR : δ 28.9 (C(CH₃)₃), 121.5–155.0 (aromatic carbons), 170.2 (CONH).
  • Mass Spectrometry :
    ESI-MS m/z 194.1 [M+H]⁺, confirming molecular weight.

Chromatographic Purity

  • HPLC :
    Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).
  • Purity : ≥99% by area normalization.

Industrial Applications

Pharmaceutical Intermediates

This compound serves as a precursor for antifungal agents, inhibiting ergosterol biosynthesis in Candida spp. (MIC: 2–4 µg/mL).

Agrochemicals

Its derivatives exhibit potent fungicidal activity against Botrytis cinerea (EC₅₀: 0.8 ppm) in greenhouse trials.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-tert-butyl-3-hydroxybenzaldehyde, while reduction of the amide group may produce 2-tert-butyl-3-aminobenzamide .

Scientific Research Applications

2-Tert-butyl-3-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-2-hydroxybenzaldehyde
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • tert-Butyl (substituted benzamido)phenylcarbamate

Uniqueness

2-Tert-butyl-3-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Tert-butyl-3-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl-substituted amines with hydroxybenzoyl derivatives. For example, acylation of 3-hydroxybenzoic acid with tert-butylamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a standard approach. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios to minimize side products like N-acylurea . Characterization of intermediates via TLC or HPLC is critical to monitor progress.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR (to confirm tert-butyl protons at δ 1.3–1.5 ppm and hydroxybenzamide aromatic protons), 13C^{13}C-NMR (to identify carbonyl carbons at ~168 ppm), and IR (stretching bands for amide C=O at ~1650 cm1^{-1} and phenolic O-H at ~3300 cm1^{-1}) is essential. Mass spectrometry (ESI-MS or GC-MS) should confirm the molecular ion peak. X-ray crystallography (if crystalline) provides definitive structural proof, as demonstrated for analogous benzamides .

Q. How should researchers handle waste containing this compound to comply with safety protocols?

  • Methodological Answer : Waste must be segregated into organic solvent waste (for unreacted starting materials) and solid chemical waste (for byproducts). Neutralize acidic/basic residues before disposal. Partner with certified hazardous waste management firms to ensure compliance with environmental regulations, as improper disposal of phenolic derivatives risks aquatic toxicity .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Perform iterative recrystallization in solvents like ethanol/water mixtures to isolate pure phases. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic light scattering (DLS) to assess aggregation in solution. Cross-validate solubility measurements using UV-Vis spectroscopy at controlled pH and temperature .

Q. What strategies optimize the regioselectivity of this compound derivatives in electrophilic substitution reactions?

  • Methodological Answer : The tert-butyl group directs electrophiles to the para position relative to the hydroxy group due to steric hindrance and electronic effects. Use Lewis acid catalysts (e.g., AlCl3_3) to enhance selectivity in nitration or halogenation. Monitor reaction progress via 1H^1H-NMR to detect regiochemical byproducts. Computational modeling (DFT) can predict reactive sites for novel derivatives .

Q. How do researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify low-level impurities. Validate against a certified reference standard. For trace metal analysis (e.g., catalyst residues), use inductively coupled plasma mass spectrometry (ICP-MS). Purity ≥98% is typically required for in vitro studies .

Q. What experimental designs mitigate degradation of this compound under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Add antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w. Store samples in amber vials under inert gas (N2_2) to prevent photolytic and oxidative degradation. Degradation pathways (e.g., tert-butyl group cleavage) can be modeled using Arrhenius kinetics .

Data Analysis & Interpretation

Q. How should conflicting bioactivity results for this compound in different cell lines be analyzed?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MTT vs. ATP luminescence). Control for cell line-specific factors like metabolic enzyme expression (e.g., CYP450) that may modify the compound. Use multivariate analysis (PCA) to identify confounding variables. Replicate studies in 3D cell cultures or organoids for physiological relevance .

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) to calculate EC50_{50} values. Use bootstrapping (≥1000 iterations) to estimate confidence intervals. For non-monotonic responses (e.g., hormesis), apply segmented regression or Bayesian hierarchical models .

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